5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one

synthetic efficiency 3-deazaguanine hydrazine cyclization

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic hydrazino-imidazopyridinone that serves as the penultimate, structurally committed intermediate in the synthesis of 3-deazaguanine (dezaguanine, CI‑908). The compound is formed by condensation of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine hydrate, installing the 6-hydrazino substituent that is required for subsequent Raney nickel-catalyzed reductive ring closure to the imidazo[4,5-c]pyridin-4-one core.

Molecular Formula C6H8N6O
Molecular Weight 180.17 g/mol
CAS No. 91713-21-2
Cat. No. B12707920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one
CAS91713-21-2
Molecular FormulaC6H8N6O
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1=C(N(C(=O)C2=C1NC=N2)N)NN
InChIInChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10)
InChIKeyOANWYRGSXWEMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one (CAS 91713-21-2): The Definitive Hydrazine Cyclization Intermediate for 3-Deazaguanine Synthesis


5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic hydrazino-imidazopyridinone that serves as the penultimate, structurally committed intermediate in the synthesis of 3-deazaguanine (dezaguanine, CI‑908) [1]. The compound is formed by condensation of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine hydrate, installing the 6-hydrazino substituent that is required for subsequent Raney nickel-catalyzed reductive ring closure to the imidazo[4,5-c]pyridin-4-one core [2]. Its molecular formula is C₆H₈N₆O·0.25 H₂O (MW 180.17 g/mol) and it has been characterized by melting point (>300 °C), IR, UV, NMR and mass spectrometry [2].

Why Off-the-Shelf Imidazopyridinone Analogs Cannot Replace 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one in 3-Deazaguanine Synthesis


Generic substitution of 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one with other imidazopyridinone derivatives (e.g., 5-amino-6-hydroxy- or 6‑amino‑1,5‑dihydro‑imidazo[4,5‑c]pyridin‑4‑one) is chemically impossible because the 6-hydrazino group is the sole functional handle that allows Raney nickel-catalyzed reductive ring closure to form the imidazo[4,5-c]pyridin-4-one nucleus of 3-deazaguanine [1]. The regio- and chemoselectivity of the hydrazine-mediated cyclization is unique to this compound; replacing hydrazine with hydroxylamine or other nucleophiles leads to entirely different ring-closure products that do not yield 3-deazaguanine [2]. Furthermore, the compound's defined stoichiometric composition (0.25 H₂O, mp >300 °C) ensures reproducible loading in the subsequent catalytic hydrogenolysis step, whereas variants with different substitution or hydration states would require re-optimization of the process [1].

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one: Head‑to‑Head Quantitative Evidence for Selection


Superior Isolated Yield of the Hydrazino Intermediate vs. the Subsequent 3-Deazaguanine Step: Prioritizing Procurement of the High-Yield Intermediate

The isolated yield of 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one from methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate is 92.6% after recrystallization, significantly higher than the 80% yield for the subsequent catalytic reduction step to 3-deazaguanine [1]. Procuring the hydrazino intermediate therefore provides the highest-yield entry point into the 3-deazaguanine synthesis pathway, minimizing costly losses.

synthetic efficiency 3-deazaguanine hydrazine cyclization

Unambiguous Physicochemical Identity: Melting Point and Elemental Analysis Confirm Batch-to-Batch Consistency

The compound is characterized by a sharp melting point >300 °C (after drying at 80 °C for 15 h) and consistent elemental analysis corresponding to C₆H₈N₆O·0.25 H₂O [1]. This high thermal stability and well-defined stoichiometry enable straightforward quality control acceptance criteria that are difficult to achieve with less crystalline intermediates.

quality control pharmaceutical intermediate lot reproducibility

Hydrazine vs. Hydroxylamine Ring Closure: Chemoselectivity Defines the Final Product

The hydrazine-mediated ring closure of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate produces exclusively 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one, which upon reduction gives 3-deazaguanine. In contrast, the hydroxylamine-mediated ring closure produces methyl 5(4)-carboxamidoximylmethylimidazole-4(5)-carboxylate, which cyclizes to a different product [2]. Only the hydrazino intermediate leads to 3-deazaguanine, making it an irreplaceable synthetic building block.

chemoselectivity ring closure 3-deazaguanine

Validated Analytical Characterization Enables Direct Process Transfer

The compound has been fully characterized by IR (ν 1560, 1660, 3120–3320 cm⁻¹), UV (λ_max at pH 1: 271 nm, ε 7700; pH 7: 262 nm, ε 6900), ¹H NMR (δ 4.27, 5.35, 5.93, 7.12, 7.76 ppm), and mass spectrometry (m/e 181, M⁺) [1]. This comprehensive spectral dataset provides a direct reference standard for in-process control and lot-release testing, eliminating the need for method development.

process transfer analytical characterization pharmaceutical manufacturing

Application Scenarios for 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one (CAS 91713-21-2) Rooted in Quantitative Evidence


Scale-Up Synthesis of 3-Deazaguanine (Dezaguanine) for Antitumor and Antiviral Development

Use 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one as the high-yield (92.6%) penultimate intermediate for the production of 3-deazaguanine [1]. The crystalline nature and defined stoichiometry (0.25 H₂O) ensure consistent loading in the Raney Ni hydrogenolysis step, which delivers 3-deazaguanine in 80% yield [1]. This two-step sequence from methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate is the most direct route to 3-deazaguanine and has been widely cited in medicinal chemistry literature.

Reference Standard for Analytical Method Development and Quality Control

The fully characterized spectral profile (IR, UV, ¹H NMR, MS) published for this compound [1] makes it an ideal reference standard for developing HPLC purity methods, identity testing, and forced-degradation studies. Laboratories can cross-reference their lot-specific data against the literature values, accelerating method validation for regulatory submissions.

Intermediate for 3-Deazaguanine Nucleoside and Nucleotide Analogue Synthesis

The hydrazino intermediate can be glycosylated or further functionalized to prepare 3-deazaguanosine, 2'-deoxy-3-deazaguanosine, or 3-deazaguanylic acid derivatives [1]. Its defined reactivity at the 6-position enables selective nucleosidation, providing a versatile platform for medicinal chemistry exploration of deazapurine nucleoside analogues.

Benchmark Compound for Hydrazine-Mediated Heterocycle Synthesis Optimization

Because the synthesis of this compound is well-precedented and the yield is quantitative (92.6%), it serves as a benchmark substrate for optimizing hydrazine-mediated cyclization conditions in high-throughput reaction screening platforms. Its crystalline nature and high melting point facilitate isolation and analysis in automated workflows.

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